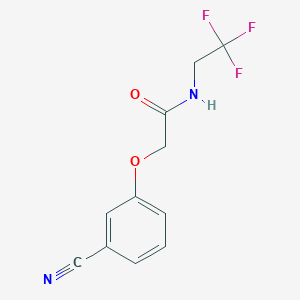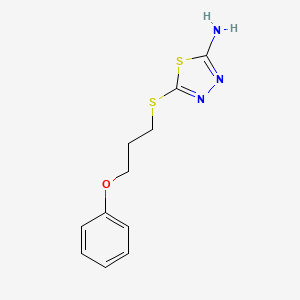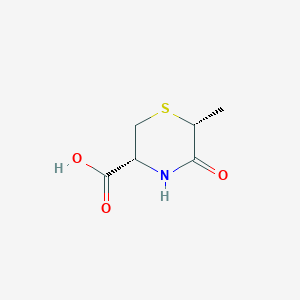![molecular formula C11H8ClN5O2 B14911713 3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine](/img/structure/B14911713.png)
3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone is a compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). This compound is derived from 4-nitrobenzaldehyde and 6-chloro-3-pyridazinyl hydrazine. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone typically involves the condensation reaction between 4-nitrobenzaldehyde and 6-chloro-3-pyridazinyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and pyridazinyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Substitution: The hydrazone linkage can participate in substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitro and pyridazinyl derivatives.
Reduction: Amino derivatives.
Substitution: Substituted hydrazones with different functional groups.
Applications De Recherche Scientifique
4-Nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Further research is needed to elucidate the precise molecular mechanisms and targets.
Comparaison Avec Des Composés Similaires
- 4-Nitrobenzaldehyde (6-oxo-3-pyridazinyl)hydrazone
- 4-Nitrobenzaldehyde (5-phenyl-1,3-thiazolidin-2-ylidene)hydrazone
- 4-Nitrobenzaldehyde (2,2,2-trifluoroethyl)hydrazone
Comparison: 4-Nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone is unique due to the presence of both the nitrobenzaldehyde and pyridazinyl moieties, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research applications.
Propriétés
Formule moléculaire |
C11H8ClN5O2 |
|---|---|
Poids moléculaire |
277.66 g/mol |
Nom IUPAC |
6-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]pyridazin-3-amine |
InChI |
InChI=1S/C11H8ClN5O2/c12-10-5-6-11(16-14-10)15-13-7-8-1-3-9(4-2-8)17(18)19/h1-7H,(H,15,16)/b13-7+ |
Clé InChI |
CFYXIAFKDLLULQ-NTUHNPAUSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC2=NN=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=NNC2=NN=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)

![(4E)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B14911644.png)

![Methyl bicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14911658.png)



![2,2'-[1,1'-Binaphthalene-2,2'-diylbis(oxy)]diacetic acid](/img/structure/B14911700.png)



